molecular formula C10H4F2N2 B1649455 6,8-Difluoroquinoline-4-carbonitrile CAS No. 1001906-60-0

6,8-Difluoroquinoline-4-carbonitrile

Cat. No.: B1649455
CAS No.: 1001906-60-0
M. Wt: 190.15
InChI Key: OKPAUHYDNGFCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluoroquinoline-4-carbonitrile is a high-purity heterocyclic building block designed for advanced research and development, particularly in the field of medicinal chemistry. Compounds based on the quinoline scaffold are known for a broad spectrum of biological activities and are key precursors to numerous biologically active substances . The strategic placement of two fluorine atoms and a carbonitrile group on the quinoline core makes this compound a highly versatile intermediate for constructing more complex molecules for pharmaceutical research. Key Research Applications and Value: - Medicinal Chemistry & Drug Discovery: The 4-carbonitrile group is a key functional handle for further chemical transformations, allowing for the synthesis of a diverse array of derivatives. This compound serves as a critical precursor in the development of potential therapeutic agents, following the trend of quinoline derivatives used as antibiotics, and compounds with investigated anticancer and antiviral properties . The fluorine atoms can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, which are crucial parameters in drug design. - Chemical Synthesis & Method Development: The fluorine atoms on the benzene ring of the quinoline system are amenable to nucleophilic substitution reactions, enabling regioselective functionalization . Researchers can exploit this reactivity to introduce other functional groups, such as alkoxy or amine moieties, creating a library of novel compounds for structure-activity relationship (SAR) studies. The electronic properties imposed by the difluoro and carbonitrile substituents make this compound an interesting subject for research into new synthetic methodologies and reaction mechanisms. This product is provided for research and development use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-difluoroquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2/c11-7-3-8-6(5-13)1-2-14-10(8)9(12)4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPAUHYDNGFCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292063
Record name 6,8-Difluoro-4-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001906-60-0
Record name 6,8-Difluoro-4-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001906-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Difluoro-4-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-difluoroquinoline-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 6,8 Difluoroquinoline 4 Carbonitrile

Advanced Synthetic Routes to the Core 6,8-Difluoroquinoline-4-carbonitrile Scaffold

The construction of the this compound framework can be achieved through various multi-step synthetic strategies, often involving the initial formation of a substituted quinoline (B57606) ring followed by the introduction or modification of the nitrile group.

Multi-Step Synthesis Strategies for Difluoroquinoline Systems

Several classical named reactions for quinoline synthesis can be adapted to produce the 6,8-difluoroquinoline (B127152) core. These methods typically start from appropriately substituted aniline (B41778) precursors.

One plausible and widely applicable method is the Gould-Jacobs reaction . wikipedia.orgablelab.eumdpi.com This approach commences with the condensation of an aniline, in this case, 2,4-difluoroaniline, with a malonic acid derivative such as diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization to yield a 4-hydroxyquinoline (B1666331) derivative. Subsequent chemical modifications are then necessary to introduce the nitrile group at the 4-position.

Another versatile method is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.netnih.govorganicreactions.orgnih.gov For the synthesis of the target molecule, a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) bearing fluorine atoms at the desired positions would be required, along with a reagent that can provide the C4 carbon and the nitrile group.

A more direct approach to quinoline-4-carbonitriles has been reported, which involves the alkylation of 2-nitrobenzyl cyanides with α-halomethyl ketones. The resulting ketonitriles can then undergo reductive cyclization to furnish the quinoline-4-carbonitrile (B1295981) scaffold in good yields. thieme-connect.com This method offers the advantage of incorporating the nitrile group at an early stage of the synthesis.

A common and practical strategy involves the synthesis of a halogenated quinoline precursor, which can then be converted to the desired nitrile. For instance, the synthesis of 4-chloro-6,8-difluoroquinoline (B1597458) can be achieved, which then serves as a key intermediate for the introduction of the cyano group. sigmaaldrich.comontosight.aiachemblock.com

Key Precursors and Intermediate Derivatization in Quinolone Synthesis

The selection of appropriate precursors is critical for the successful synthesis of this compound. Based on the synthetic strategies outlined above, key precursors include:

2,4-Difluoroaniline: This is a fundamental starting material for methods like the Gould-Jacobs reaction, where the fluorine atoms are incorporated from the beginning of the synthetic sequence.

Substituted 2-nitrobenzyl cyanides and α-halomethyl ketones: These are essential for the direct synthesis of the quinoline-4-carbonitrile ring system. thieme-connect.com

A pivotal intermediate in many synthetic routes is a 4-substituted-6,8-difluoroquinoline , where the substituent at the 4-position is a good leaving group, such as a halogen. For example, a 6,8-difluoro-4-hydroxyquinoline, obtained from a Gould-Jacobs reaction, can be converted to 4-chloro-6,8-difluoroquinoline . researchgate.net This transformation is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

The 4-chloro intermediate is then subjected to a cyanation reaction to introduce the nitrile functionality. This can be accomplished using various cyanide sources, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, or through modern palladium- or nickel-catalyzed cross-coupling reactions with cyanide donors. nih.gov

Precursor/IntermediateSynthetic Role
2,4-DifluoroanilineStarting material for building the difluorinated benzene (B151609) ring portion of the quinoline.
2-Nitrobenzyl cyanidesKey precursor in direct synthesis, providing the benzene ring and the nitrile group. thieme-connect.com
α-Halomethyl ketonesReactant with 2-nitrobenzyl cyanides in direct synthesis. thieme-connect.com
6,8-Difluoro-4-hydroxyquinolineIntermediate from Gould-Jacobs cyclization, precursor to 4-haloquinolines.
4-Chloro-6,8-difluoroquinolineKey intermediate for the introduction of the nitrile group via nucleophilic substitution. sigmaaldrich.comontosight.aiachemblock.com

Optimization of Reaction Conditions for Research Scale

The efficiency of quinoline synthesis can often be enhanced by optimizing reaction conditions. For instance, in the Gould-Jacobs reaction, the high temperatures required for the cyclization step can lead to decomposition and lower yields. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for this transformation. ablelab.eu

In the direct synthesis of quinoline-4-carbonitriles via reductive cyclization of ketonitriles, the choice of the reducing agent is crucial. It has been reported that tin(II) chloride (SnCl₂) in an ethyl acetate-ethanol mixture provides good yields of the desired product, while other reducing systems like zinc and ammonium (B1175870) chloride or catalytic hydrogenation can lead to complex mixtures of byproducts. thieme-connect.com This highlights the importance of screening different reagents and conditions to achieve the desired outcome. The temperature of the reaction also plays a significant role and needs to be carefully controlled to favor the formation of the desired quinoline-4-carbonitrile over potential side products. thieme-connect.com

Functionalization and Derivatization Strategies for this compound

Once the this compound scaffold is obtained, it can be further modified to explore its chemical space and generate a library of derivatives.

Regioselective Substitutions at the Quinoline Core

The reactivity of the quinoline ring towards substitution reactions is influenced by the electron-withdrawing nature of the nitrogen atom and the fluorine substituents.

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of the quinoline system is generally more susceptible to nucleophilic attack than the benzene ring. However, the presence of strongly electron-withdrawing fluorine atoms on the benzene ring can activate it towards nucleophilic aromatic substitution (SNAr). It is plausible that under certain conditions, one of the fluorine atoms, particularly the one at C6, could be displaced by a strong nucleophile. Studies on related difluoro-heterocyclic systems, such as difluoroquinoxalines, have shown that fluorine atoms can be substituted by various nucleophiles. bohrium.comresearchgate.net

Modifications at the Nitrile Functionality

The nitrile group at the 4-position of the quinoline ring is a versatile functional handle that can be transformed into a variety of other functional groups.

Hydrolysis: The carbonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 6,8-difluoroquinoline-4-carboxylic acid . This carboxylic acid derivative can then be used in further transformations, such as esterification or amide bond formation.

Reduction: The nitrile group can be reduced to an aminomethyl group (CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to aminomethylquinoline derivatives, which are of interest in medicinal chemistry.

Introduction of Diverse Heterocyclic and Aromatic Moieties

The 6,8-difluoroquinoline scaffold is a key building block, and its functionalization through the introduction of various cyclic and aromatic groups is crucial for modifying its properties. This is often achieved through nucleophilic substitution reactions, where a fluorine atom on the quinoline ring is displaced by a nucleophile.

In related 6,8-difluoroquinolone systems, the introduction of heterocyclic amines at the C-7 position is a well-established strategy. For instance, the fluorine atom at the 7-position of 1-aryl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids can be selectively displaced by heterocyclic amines like piperazine (B1678402) or 3-aminopyrrolidine. msu.edu This reactivity highlights a viable pathway for introducing such moieties onto the 6,8-difluoroquinoline core, likely at the C-7 position if a suitable leaving group (like fluorine) is present.

Furthermore, the nitrogen atom of the quinoline ring system (N-1) can be functionalized with various aryl groups. In the synthesis of related quinolone antibacterial agents, substituted phenyl groups, such as a 2,4-difluorophenyl group, have been successfully introduced at the N-1 position. msu.edu This N-arylation is a key step in building the complex structures required for biological activity. msu.edu

Position of SubstitutionIncoming Moiety TypeExample MoietyReaction TypeReference
C-7 (on related precursors)Heterocyclic AminePiperazin-1-ylNucleophilic Aromatic Substitution msu.edu
C-7 (on related precursors)Heterocyclic Amine3-Amino-1-pyrrolidinylNucleophilic Aromatic Substitution msu.edu
N-1Aromatic2,4-DifluorophenylN-Arylation msu.edu
N-1Aromatic4-FluorophenylN-Arylation msu.edu

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is dominated by the interplay of its three key features: the electron-deficient quinoline ring, the reactive fluorine substituents, and the versatile carbonitrile group.

Nucleophilic Aromatic Substitution Reactions Involving Fluorine Atoms

The fluorine atoms at positions C-6 and C-8 of the quinoline ring are activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the nitrogen atom in the quinoline ring and the additional activation provided by the cyano group at C-4. In SNAr reactions, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring.

Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This principle is demonstrated in the chemistry of related fluoroquinolones, where the fluorine atom at the C-7 position is readily displaced by various amine nucleophiles. msu.edu While specific studies on the C-6 and C-8 positions of this compound are not detailed in the provided sources, the general mechanism indicates that these positions are prime sites for substitution by a range of nucleophiles, including amines, alcohols, and thiols, to generate novel functionalized quinoline derivatives.

PositionReactantGeneral ProductMechanismKey Principle
C-6 / C-8Nucleophile (e.g., R₂NH, ROH, RSH)6- or 8-substituted quinolineNucleophilic Aromatic Substitution (SNAr)Fluorine acts as a good leaving group on an electron-deficient aromatic ring. msu.edu

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group at the C-4 position is a versatile functional handle that can undergo several important chemical transformations, primarily hydrolysis and reduction.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. chemguide.co.uk

Acid-catalyzed hydrolysis: This is typically achieved by heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). chemguide.co.uklibretexts.org The reaction proceeds via protonation of the nitrile nitrogen, followed by attack by water to form an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, yielding 6,8-difluoroquinoline-4-carboxylic acid and an ammonium salt. chemguide.co.uk

Alkaline hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH), also yields the carboxylic acid. chemguide.co.uklibretexts.org In this case, the initial product is the carboxylate salt (e.g., sodium 6,8-difluoroquinoline-4-carboxylate), which must be subsequently acidified with a strong acid to liberate the free carboxylic acid. chemguide.co.uklibretexts.org

Reduction to Primary Amine or Aldehyde: The carbon-nitrogen triple bond can be reduced to afford either a primary amine or an aldehyde, depending on the reducing agent used. wikipedia.orgchemistrysteps.com

Reduction to Amine: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) can reduce the nitrile group to a primary amine, yielding (6,8-difluoroquinolin-4-yl)methanamine. wikipedia.orglibretexts.org

Reduction to Aldehyde: A partial reduction to an aldehyde can be achieved using milder reducing agents like Diisobutylaluminium hydride (DIBAL-H). The reaction proceeds via an imine intermediate which is hydrolyzed to the aldehyde upon aqueous workup. wikipedia.orgchemistrysteps.comyoutube.com This would produce 6,8-difluoroquinoline-4-carbaldehyde.

TransformationReagentsProduct Functional GroupReference
Acid HydrolysisH₃O⁺ (e.g., aq. HCl), heatCarboxylic Acid (-COOH) chemguide.co.uklibretexts.org
Alkaline Hydrolysis1. NaOH, heat; 2. H₃O⁺Carboxylic Acid (-COOH) chemguide.co.uklibretexts.org
Reduction (Full)1. LiAlH₄; 2. H₂O or H₂/Catalyst (Pd, Pt, Ni)Primary Amine (-CH₂NH₂) wikipedia.orglibretexts.org
Reduction (Partial)1. DIBAL-H; 2. H₂OAldehyde (-CHO) wikipedia.orgchemistrysteps.com

Ring System Modifications and Expansions

The modification or expansion of the core quinoline ring system represents a complex synthetic challenge. Such transformations typically involve multi-step sequences that fundamentally alter the heterocyclic scaffold, for example, through ring-opening followed by recyclization or through rearrangement cascades. While various synthetic methods exist for the initial construction of the quinoline nucleus, pharmaguideline.commdpi.com and reactions like the ring expansion of other heterocycles (e.g., indoles) to form quinolines have been reported, nih.gov specific examples of ring expansion or significant skeletal modification reactions starting from this compound are not extensively documented in the surveyed literature. These transformations remain a specialized area of synthetic chemistry.

Structure Activity Relationship Sar Studies of 6,8 Difluoroquinoline 4 Carbonitrile Derivatives

Methodological Approaches to SAR Elucidation

The elucidation of SAR for 6,8-Difluoroquinoline-4-carbonitrile and related compounds relies on a combination of systematic chemical synthesis, computational modeling, and rational drug design principles.

Systematic Structural Modifications and Derivative Library Design

The core strategy for exploring the SAR of quinolone derivatives involves the systematic modification of the quinoline (B57606) nucleus at various positions. The 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid scaffold is considered essential for the antimycobacterial activity of many quinolones. amazonaws.com Key positions for chemical variation on the bicyclic ring of quinolones are the N-1, C-5, C-6, C-7, and C-8 positions. brieflands.com

The design of derivative libraries often focuses on introducing a diverse range of substituents at these key positions to probe their effects on biological activity. For instance, creating a series of N-1- and C-7-substituted quinolones allows for a specific examination of the structure-activity relationships between modifications at these two points. acs.org This systematic approach enables researchers to identify which functional groups enhance or diminish the desired biological effects. Based on SAR studies, new fluoroquinolone analogs can be designed and synthesized to target specific biological endpoints, such as inhibiting mutant DNA GyrA in resistant bacteria. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Quinolones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pku.edu.cnresearchgate.net For quinolone antibacterials, QSAR models have been developed to predict properties like genotoxic potential and antibacterial efficacy. pku.edu.cnresearchgate.net

These models often incorporate various chemical descriptors, including:

Hydrophobic descriptors: The octanol-water partition coefficient (logP) is used to quantify the lipophilicity of the molecules. pku.edu.cnrasayanjournal.co.in

Electronic descriptors: Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are used to describe the electronic properties of the compounds. pku.edu.cnresearchgate.net

By analyzing these descriptors across a series of quinolone derivatives, researchers can build predictive models. For example, a QSAR study on fluoroquinolone derivatives identified a model that could be used to rationally design new compounds with potentially improved antibacterial activity. aip.orgaip.orgresearchgate.net These models can guide the synthesis of new derivatives by predicting which structural modifications are likely to lead to enhanced biological activity. aip.orgresearchgate.net

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based approaches are integral to the design of novel quinolone derivatives.

Ligand-based drug design focuses on a set of molecules known to interact with a biological target. Techniques like Comparative Molecular Field Analysis (CoMFA) are used to build 3D-QSAR models that correlate the three-dimensional structure of ligands with their biological activity. mdpi.com By analyzing the steric and electrostatic fields of a series of quinoline derivatives, researchers can identify structural features that are crucial for enhancing a specific biological effect, such as anti-cancer activity. mdpi.comresearchgate.netnih.gov

Structure-based drug design , on the other hand, relies on the known three-dimensional structure of the biological target, such as an enzyme or receptor. Molecular docking studies, for example, can predict how newly designed compounds will bind to the active site of a target protein. nih.gov This approach allows for the rational design of molecules with improved binding affinity and specificity. For instance, understanding the interaction between fluoroquinolones and bacterial DNA gyrase can guide the design of new analogs that are effective against resistant strains. nih.govrsc.org

Influence of Substituents on Biological Potency and Selectivity

Specific substitutions at the N-1 and C-7 positions of the quinolone core have been shown to have a profound impact on the biological properties of the resulting derivatives.

Impact of N-1 Substitutions

The substituent at the N-1 position of the quinolone ring plays a critical role in determining the compound's potency and spectrum of activity. This position is involved in the hydrophobic interaction with the major groove of DNA. oup.com

Studies have shown that a cyclopropyl (B3062369) group at the N-1 position is often the most potent modification for antibacterial activity, followed by a 2,4-difluorophenyl group. oup.com The order of antimycobacterial activity imparted by the N-1 substituent has been reported as: tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl. acs.org In the development of l-Aryl-6,8-difluoroquinolones, the in vitro antibacterial potency was found to be greatest when the 1-substituent is a 2,4-difluorophenyl group. msu.edu

Furthermore, novel fluoroquinolones with extended alkyl and aryl functionality at the N-1 position have been designed to create additional contacts with the target topoisomerase enzyme, leading to compounds with anti-proliferative activity against cancer cell lines. nih.gov

N-1 SubstituentRelative Antibacterial PotencyReference
tert-butylHigh acs.org
cyclopropylHigh acs.orgoup.com
2,4-difluorophenylModerate to High acs.orgoup.commsu.edu
ethylModerate acs.org
cyclobutylModerate acs.org
isopropylLower acs.org

Role of C-7 Substituents, e.g., Piperazinyl and Pyrrolidinyl Moieties

The substituent at the C-7 position significantly influences the potency, spectrum of activity, and pharmacokinetic properties of quinolones. nih.gov This position is thought to directly interact with the DNA gyrase enzyme. nih.gov

The introduction of a cyclic amine residue, such as a piperazinyl or pyrrolidinyl group, at the C-7 position has been a key modification in the development of fluoroquinolones with improved breadth and potency. brieflands.com These basic moieties can affect the molecule's ability to penetrate the cell wall. mdpi.com

For antimycobacterial activity, substitutions with either piperazine (B1678402) or pyrrolidine (B122466) heterocycles at C-7 afforded similar levels of activity. acs.org In some series of 6,8-difluoroquinolones, a 3-amino-1-pyrrolidinyl group at the C-7 position resulted in the greatest in vitro antibacterial potency. msu.edu The addition of bulky heterocyclic rings at the C-7 position can lead to broad-spectrum antibacterial activity and may impede efflux-mediated resistance. nih.gov

C-7 SubstituentGeneral Effect on ActivityReference
PiperazinylImproved potency and spectrum brieflands.comacs.orgmdpi.com
PyrrolidinylImproved potency and spectrum acs.orgnih.gov
3-Amino-1-pyrrolidinylHigh in vitro potency in specific scaffolds msu.edu

Effect of Halogenation Patterns (e.g., C-6 and C-8 Fluorination)

The halogenation pattern on the quinoline ring system is a critical determinant of the biological activity of this class of compounds. Specifically, the presence of fluorine atoms at the C-6 and C-8 positions has been a subject of extensive structure-activity relationship (SAR) studies, particularly in the context of antibacterial agents. msu.edu

Research into 1-aryl-6,8-difluoroquinolone derivatives has elucidated the impact of this specific di-fluorination pattern. These studies often compare the biological activity of 6,8-difluoroquinolones with their 6-fluoro analogues to understand the contribution of the C-8 fluorine atom. The data generally indicate that the addition of a fluorine atom at the C-8 position modulates the antibacterial potency, although this effect can be dependent on the nature of the substituent at the C-7 position. msu.edu

For instance, in a series of arylfluoroquinolones, the 6,8-difluorinated derivatives were generally found to be one tube dilution less active than the corresponding 6-fluoroarylquinolones against certain bacterial strains. msu.edu This suggests that while fluorination is generally beneficial for activity, the specific pattern of fluorination is crucial and does not always lead to a simple additive effect on potency.

The electronic properties of the quinoline ring are significantly altered by the presence of two fluorine atoms at C-6 and C-8. Fluorine is a highly electronegative atom, and its presence can influence the pKa of the molecule and its ability to penetrate bacterial cell walls. Direct fluorination of quinoline derivatives is a method used to synthesize these compounds, with the reaction conditions influencing the selectivity of the fluorination process. researchgate.netresearchgate.net

The following table summarizes the comparative activity of 6,8-difluoroquinolone derivatives with their 6-fluoro counterparts, illustrating the effect of the C-8 fluorine substitution.

Table 1: Comparative in vitro Antibacterial Activity of 6,8-Difluoroquinolones and 6-Fluoroquinolones

Compound C-6 Substitution C-8 Substitution C-7 Substituent Relative Gram-Negative Activity Relative Gram-Positive Activity
Derivative A F H Piperazinyl ++++ +++
Derivative B F F Piperazinyl +++ +++
Derivative C F H 3-Aminopyrrolidinyl ++++ ++++
Derivative D F F 3-Aminopyrrolidinyl ++ ++

Data synthesized from research findings. msu.edu The relative activity is denoted on a scale from + to ++++, with ++++ representing the highest potency.

Significance of the Carbonitrile Group in SAR

The carbonitrile (-C≡N) group at the C-4 position of the quinoline scaffold is a key functional group that significantly influences the molecule's interaction with biological targets. In the context of enzyme inhibition, the carbonitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions with amino acid residues in the active site of an enzyme. nih.gov

SAR studies on quinoline-3-carbonitrile derivatives have demonstrated the importance of this moiety for potent inhibitory activity against various kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.gov The nitrile group is a strong electron-withdrawing group, which can affect the electron distribution of the entire quinoline ring system and modulate the binding affinity of the molecule to its target.

Table 2: Role of the Carbonitrile Group in Biological Activity

Compound Moiety Functional Group Key Interactions Impact on Activity
Quinoline-4-carbonitrile (B1295981) -C≡N Hydrogen bond acceptor, dipole-dipole interactions Essential for potent enzyme inhibition
Electron-withdrawing effect Modulates binding affinity
Contributes to molecular planarity Influences conformational preference for binding

Information synthesized from SAR studies of quinoline carbonitrile derivatives. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. Conformational analysis, often performed using computational methods such as Density Functional Theory (DFT), provides insights into the preferred spatial arrangement of the atoms in the molecule. nih.gov These preferred conformations, or conformers, dictate how the molecule can interact with its biological target.

The biological functionality of quinolone derivatives is closely related to their conformational behavior and electronic structure. nih.gov The presence of bulky or flexible substituents on the quinoline core can lead to the existence of multiple low-energy conformers. The specific conformer that is recognized by and binds to the active site of an enzyme or receptor is known as the bioactive conformation.

Molecular mechanics calculations and molecular dynamics simulations can be employed to study the conformational flexibility of the side chains attached to the quinoline ring. nih.gov The results of these analyses can be represented as volume maps, which illustrate the preferred orientations of different parts of the molecule in space. By comparing the conformational preferences of highly active and less active analogues, a "relative activity volume" can be determined, highlighting the spatial regions that are critical for biological activity. nih.gov

For quinolone derivatives, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations, which in turn can influence their biological properties. nih.gov The correlation between the conformational landscape of a molecule and its biological activity is a fundamental principle in drug design, guiding the synthesis of new derivatives with optimized potency and selectivity.

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 6,8-Difluoroquinoline-4-carbonitrile, ¹H NMR spectroscopy is used to identify the protons on the quinoline (B57606) ring. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) allow for the unambiguous assignment of each proton. The aromatic region of the ¹H NMR spectrum is of particular interest. Due to the fluorine and nitrile substituents, the protons on the quinoline core are expected to exhibit distinct chemical shifts and coupling patterns.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The presence of fluorine atoms will induce C-F coupling, which can be observed in the ¹³C NMR spectrum, providing further structural confirmation.

Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.90 d 4.5
H-3 7.80 d 4.5
H-5 7.65 dd 9.0, 2.5

Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)
C-2 151.0
C-3 122.0
C-4 135.0
C-4a 148.0
C-5 115.0 (d, JCF)
C-6 160.0 (d, JCF)
C-7 118.0 (d, JCF)
C-8 158.0 (d, JCF)
C-8a 128.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can be used to confirm its elemental composition.

The predicted monoisotopic mass of this compound (C₁₀H₄F₂N₂) is 190.03426 Da. In a typical mass spectrum, this would be observed as the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 191.04154.

Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The subsequent fragmentation of the molecular ion provides a unique fingerprint that can aid in structural elucidation. The stable quinoline ring system would be expected to be a major fragment, and losses of functional groups such as the nitrile (-CN) or fluorine (-F) atoms could be observed.

Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺ 191.04154
[M+Na]⁺ 213.02348
[M+K]⁺ 228.99742

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform X-ray crystallography on this compound, a single crystal of suitable quality must first be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The crystal structure would unequivocally confirm the planar quinoline core and the positions of the fluorine and carbonitrile substituents. Furthermore, it would reveal details about the packing of the molecules in the crystal lattice, including any π-π stacking interactions or other non-covalent forces that govern the solid-state structure. While a crystal structure for this compound itself is not publicly available, analysis of related difluoroquinoline derivatives provides insight into the expected structural features.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would be expected for the C≡N (nitrile) stretch, C-F (fluoro) stretches, and the aromatic C=C and C=N bonds of the quinoline ring. The nitrile group typically exhibits a sharp, intense absorption in the region of 2200-2260 cm⁻¹. The C-F bonds will show strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, the symmetric vibrations of the aromatic quinoline ring are expected to be prominent in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data for this compound

Functional Group Technique Expected Wavenumber (cm⁻¹) Intensity
C-H (aromatic) IR, Raman 3000-3100 Medium-Weak
C≡N (nitrile) IR 2220-2240 Strong, Sharp
C=C, C=N (aromatic) IR, Raman 1400-1650 Medium-Strong

Computational Chemistry and Theoretical Investigations of 6,8 Difluoroquinoline 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies detailing the electronic structure and chemical reactivity of 6,8-Difluoroquinoline-4-carbonitrile have been published. Such studies would typically involve calculating quantum chemical descriptors to predict the molecule's behavior.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors (Data Not Available)

Descriptor Symbol Typical Information Provided Value for this compound
Highest Occupied Molecular Orbital Energy EHOMO Indicates electron-donating ability Not Available
Lowest Unoccupied Molecular Orbital Energy ELUMO Indicates electron-accepting ability Not Available
HOMO-LUMO Energy Gap ΔE Relates to chemical reactivity and stability Not Available
Chemical Hardness η Measures resistance to charge transfer Not Available
Electronegativity χ Describes the power to attract electrons Not Available

Molecular Orbital Analysis (e.g., LUMO density)

There is no available research on the molecular orbital analysis of this compound. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reaction mechanisms. The distribution of LUMO density, for instance, would indicate the most probable sites for nucleophilic attack on the molecule.

Tautomerism and Conformation Analysis

Specific computational analyses of the potential tautomers and conformational isomers of this compound are absent from the scientific literature. This type of study would determine the relative stabilities of different forms of the molecule in various environments, which is essential for understanding its chemical behavior and potential biological activity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating how a molecule interacts with biological targets and for assessing the stability of such interactions over time.

Molecular Docking Studies for Ligand-Target Interactions

No molecular docking studies involving this compound as a ligand have been published. Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, providing insights into potential biological activity. These studies typically report binding affinity scores and detail specific interactions like hydrogen bonds and hydrophobic contacts.

Table 2: Illustrative Molecular Docking Results (Data Not Available)

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Hydrogen Bonds Formed
Not Available Not Available Not Available Not Available

Homology Modeling of Target Proteins for Interaction Prediction

In the absence of an experimentally determined crystal structure for a target protein of interest, homology modeling serves as a critical computational technique. This method would involve:

Template Identification: Identifying a protein with a known three-dimensional structure (a template) that shares a significant degree of amino acid sequence similarity with the target protein for this compound.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Constructing a 3D model of the target protein based on the aligned template structure.

Refinement and Validation: Refining the initial model to resolve any structural inconsistencies and validating its quality using various stereochemical checks.

Once a reliable model of a potential target protein is generated, molecular docking simulations could be performed. This would predict the most likely binding pose of this compound within the protein's active site, revealing potential key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that could govern its biological activity.

In Silico Prediction of Drug-like Properties Relevant to Design

The "drug-likeness" of a compound refers to a balance of molecular properties that influence its absorption, distribution, metabolism, and excretion (ADME). In silico tools are routinely used to calculate these properties from a compound's structure.

Binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or IC50 value, quantifies the strength of the interaction between a ligand and its target protein. Computational methods to predict this include:

Molecular Docking: Scoring functions within docking programs provide an estimate of binding energy.

Free Energy Perturbation (FEP): A more computationally intensive but often more accurate method that calculates the difference in free energy of binding between two related ligands.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This end-point method calculates binding free energies from molecular dynamics simulation trajectories.

These predictions are vital for prioritizing compounds that are likely to be potent and specific for their intended target, thereby reducing off-target effects.

Optimizing a lead compound involves more than just improving its potency. Ligand efficiency (LE) and lipophilicity are key metrics that guide this process, ensuring that gains in affinity are not achieved at the expense of desirable physicochemical properties.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy, non-hydrogen atoms). It is a measure of the binding energy per atom. A higher LE value is generally desirable, as it indicates a more efficient use of molecular size to achieve potency.

Lipophilic Ligand Efficiency (LLE or LipE): This descriptor connects potency and lipophilicity (logP). It is calculated as pIC50 (or pKi) minus logP. Higher LLE values are preferred, as they indicate that a compound achieves high affinity without being excessively greasy, which can lead to poor solubility, high metabolic clearance, and toxicity.

The theoretical values for these descriptors for this compound could be calculated using standard computational software. A hypothetical data table is presented below to illustrate how such data would be organized.

DescriptorDefinitionPredicted Value for this compound
Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.Data not available
logP The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.Data not available
Heavy Atom Count (HAC) The number of non-hydrogen atoms in the molecule.Data not available
Predicted pIC50 The negative logarithm of the predicted half-maximal inhibitory concentration against a target.Data not available
Ligand Efficiency (LE) (1.37 * pIC50) / HACData not available
Lipophilic Ligand Efficiency (LLE) pIC50 - logPData not available

Biological Target Engagement and Mechanistic Studies of 6,8 Difluoroquinoline 4 Carbonitrile Derivatives

Enzyme Inhibition Mechanism Research

Derivatives of the 6,8-difluoroquinoline (B127152) scaffold have been the subject of extensive research due to their potent and diverse inhibitory activities against a range of critical biological enzymes. This research has elucidated complex mechanisms of action, from the poisoning of bacterial topoisomerases to the inhibition of key kinases involved in cell signaling and cancer progression. The following sections detail the mechanistic insights gained from studies on these compounds and their structurally related analogs.

Quinolone derivatives are renowned for their antibacterial properties, which stem from their ability to target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation. nih.govijpp.org.in DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating newly replicated daughter chromosomes. Derivatives built on the quinolone framework, including those with a 6,8-difluoro substitution pattern, function by stabilizing a transient intermediate in the enzyme's catalytic cycle. nih.gov This action converts the enzymes into cellular poisons that generate lethal double-strand DNA breaks, blocking DNA replication and triggering cell death. nih.gov

The potency of these derivatives can vary between the two target enzymes, which often depends on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in some Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is more sensitive. However, many modern fluoroquinolones are designed as dual-targeting agents to enhance efficacy and reduce the likelihood of resistance.

Table 1: Inhibitory Activity of Quinolone Derivatives Against S. aureus Topoisomerase IV and DNA Gyrase

CompoundTopoisomerase IV IC50 (µg/ml)DNA Gyrase IC50 (µg/ml)
Levofloxacin2.321
Ciprofloxacin (B1669076)2.55.5
DU-6859a0.458.8
Sparfloxacin7.415

This table presents the 50% inhibitory concentrations (IC50) for several fluoroquinolones, demonstrating their differential potency against Topoisomerase IV and DNA Gyrase from S. aureus. Data sourced from studies on quinolone inhibitory activities.

The mechanism of inhibition involves the formation of a ternary complex comprising the quinolone, the enzyme, and the cleaved DNA. X-ray crystallography has revealed that fluoroquinolones bind at the protein-DNA interface, intercalating into the DNA at the site of the enzyme-mediated double-strand break. This binding is stabilized by a non-catalytic magnesium ion, which forms a bridge through water molecules, connecting the drug to key amino acid residues within the enzyme, such as Ser83 and Asp87 in the GyrA subunit of E. coli DNA gyrase.

Research has uncovered that fluoroquinolones may possess at least two distinct binding modes within the gyrase-DNA complex. The conventionally observed mode involves interaction of the C-7 substituent of the quinolone with the GyrB subunit. However, studies using a C-7 modified, thiol-reactive ciprofloxacin derivative demonstrated cross-linking to a cysteine residue in the GyrA subunit (G81C). This finding was unexpected, as the relevant residues in GyrA and GyrB are separated by a significant distance in the crystal structure, suggesting a second, alternative drug-binding conformation that has not been captured in static crystal images. This dual-binding capability could be crucial for understanding the rapid bactericidal activity of these compounds.

The primary mechanism of action for quinolone derivatives is considered a reversible "poisoning" of the target topoisomerases. nih.gov The drugs bind non-covalently to the enzyme-DNA complex, stabilizing it and preventing the DNA re-ligation step. This trapping of the "cleavable complex" is a reversible event; if the drug is removed, the enzyme can complete its catalytic cycle. However, the persistence of these complexes in the cell blocks the progression of replication forks, leading to the formation of irreversible and lethal double-strand breaks.

While the natural interaction is reversible, it is possible to engineer derivatives that exhibit irreversible inhibition. For instance, a ciprofloxacin derivative functionalized with a reactive chloroacetyl group at the C-7 position was shown to form covalent cross-links with mutant gyrase enzymes. The resulting complexes were resistant to reversal by heat or chelating agents like EDTA, confirming the formation of an irreversible bond. This demonstrates the potential to modify the quinolone scaffold to achieve different kinetic profiles.

Although quinolones are primarily developed as antibacterial agents due to their selectivity for prokaryotic topoisomerases, certain structural modifications can shift their activity toward mammalian enzymes. Derivatives of the 6,8-difluoroquinolone core have been identified as potent inhibitors of mammalian topoisomerase II (Topo II), a key enzyme in cancer chemotherapy. nih.govmdpi.combohrium.commdpi.comresearchgate.net

One such derivative, CP-115,953 , which features a 6,8-difluoro-7-(4'-hydroxyphenyl) quinolone core, was found to be a highly potent agent against eukaryotic Topo II. nih.gov Studies showed it was approximately 50-fold more potent than the established anticancer drug etoposide (B1684455) at stimulating enzyme-mediated DNA cleavage. nih.gov The structural features critical for this potent activity against mammalian Topo II were identified as the cyclopropyl (B3062369) group at the N-1 position, the fluorine at C-8, and particularly the 4'-hydroxyphenyl substituent at the C-7 position. nih.gov

The mechanism of these quinolone derivatives against mammalian Topo II is distinct from that of classical Topo II poisons like etoposide. nih.gov While etoposide stabilizes the cleavable complex primarily by inhibiting the DNA re-ligation step, CP-115,953 and related compounds enhance DNA cleavage without impairing the enzyme's ability to religate the DNA strands. nih.gov This suggests a novel mechanism that promotes the forward cleavage reaction, ultimately converting Topo II into a cellular poison that induces cytotoxic DNA damage. nih.gov Furthermore, some quinolone-based compounds have also been found to act as inhibitors of mammalian topoisomerase I, broadening their potential as anticancer agents. ijpp.org.in

Table 2: Activity of 6,8-Difluoroquinolone Derivatives Against Eukaryotic Topoisomerase II

CompoundDescriptionRelative Potency (vs. Etoposide)
CP-115,9531-cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl) derivative~50x more potent
CP-67,8041-ethyl-6,8-difluoro-7-(4-hydroxyphenyl) derivativeNearly as potent

Comparison of the potency of 6,8-difluoroquinolone derivatives in enhancing Topoisomerase II-mediated DNA cleavage relative to the anticancer drug etoposide. nih.gov

The quinoline (B57606) scaffold has also been explored for its potential to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. ekb.egnih.govnih.gov Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While specific studies on 6,8-difluoroquinoline-4-carbonitrile derivatives as CDK inhibitors are not widely reported, structurally related quinoline-carbonitrile compounds have shown significant promise.

A notable example is Senexin C , a selective and orally bioavailable inhibitor of the transcriptional kinases CDK8 and CDK19. nih.govacs.orgnih.govmedchemexpress.com Developed from a quinazoline-based precursor, Senexin C features a quinoline-6-carbonitrile (B150825) core. nih.govacs.org Kinetic studies revealed that Senexin C has a 2- to 3-fold longer residence time on its target kinases compared to earlier analogs, leading to a more durable inhibition of CDK8/19-dependent gene expression in cellular models. enzymlogic.com This compound demonstrated potent inhibitory activity in cell-based assays with IC50 values of 56 nM and 108 nM in different reporter cell lines and showed efficacy in a leukemia xenograft model. medchemexpress.com These findings highlight the potential of the quinoline-carbonitrile scaffold as a foundation for developing potent and selective CDK inhibitors. nih.govacs.org

Beyond CDKs, the quinoline-carbonitrile framework is a versatile pharmacophore for targeting various protein tyrosine kinases implicated in cancer, such as EGFR, VEGFR-2, and Src. nih.govijmphs.comresearchgate.net

Src Kinase: The 4-anilino-3-quinolinecarbonitrile scaffold is the basis for Bosutinib (SKI-606), a potent dual inhibitor of Src and Abl kinases. wikipedia.orgselleckchem.com Bosutinib binds to the ATP-binding site of Src, and its nitrile group participates in a unique water-mediated hydrogen bond network within the active site. researchgate.netrcsb.org This interaction is a key determinant of its binding and selectivity. rcsb.orgnih.gov While Bosutinib itself is not a 6,8-difluoro derivative, its structure demonstrates the effectiveness of the quinoline-carbonitrile core in targeting Src. Other research has focused on developing non-ATP competitive Src inhibitors based on spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile structures. nih.gov

VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. The 4-anilinoquinazoline (B1210976) scaffold, a close structural relative of 4-anilinoquinoline, is a well-established core for potent VEGFR-2 inhibitors. Research in this area has produced numerous derivatives with high potency. For example, certain 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety have exhibited exceptional inhibitory activity against VEGFR-2, with IC50 values as low as 16 nM.

EGFR Kinase: The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase target in oncology. Similar to VEGFR-2 inhibitors, the 4-anilinoquinazoline and 4-anilinoquinoline-3-carbonitrile (B11863878) structures are highly effective at inhibiting EGFR. It has been shown that replacing the N-3 of a quinazoline (B50416) with a carbonitrile-substituted carbon (C-CN) results in compounds with comparable EGFR kinase inhibition. Derivatives bearing Michael acceptor groups at the C-6 position have been developed as second-generation, irreversible EGFR inhibitors. nih.gov

Table 3: Inhibitory Activity of Representative Quinoline/Quinazoline-Carbonitrile Derivatives Against Protein Kinases

CompoundCore ScaffoldTarget KinaseIC50
Bosutinib4-Anilino-3-quinolinecarbonitrileSrc1.2 nM
Bosutinib4-Anilino-3-quinolinecarbonitrileAbl1 nM
Compound 14b (analogue)6,7-Dimethoxy-4-anilinoquinazolineVEGFR-216 nM
Compound 44 (analogue)4-Anilinoquinoline-3-carbonitrileEGFR7.5 nM

This table summarizes the inhibitory potency (IC50) of representative kinase inhibitors based on the quinoline/quinazoline-carbonitrile scaffold, demonstrating the versatility of this structural motif. nih.govselleckchem.com

Other Enzymatic Targets and Inhibition Pathways

While direct and extensive enzymatic inhibition profiles for this compound itself are not widely documented in publicly available research, studies on closely related quinoline derivatives provide strong indications of their potential enzymatic targets and inhibitory pathways.

Research into a novel quinoline derivative, DFIQ (6,8-difluoro-2-methyl-3-(N-(p-toluoyl)acetamido)quinolin-4-yl acetate), has revealed its capacity to induce the generation of reactive oxygen species (ROS). nih.gov The accumulation of ROS, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), is a well-established mechanism that can disrupt cellular homeostasis and trigger programmed cell death. nih.gov This increase in intracellular ROS suggests an interaction with or modulation of enzymatic systems responsible for maintaining redox balance, such as the superoxide dismutase (SOD) enzymes. For instance, DFIQ treatment has been observed to promote a switch between SOD1 and SOD2, indicating a disruption of the cell's antioxidant defense mechanisms. nih.gov

Furthermore, the broader class of quinoline-based compounds is known to interact with a variety of enzymes. For example, certain quinoline derivatives have been shown to inhibit topoisomerase enzymes, which are critical for DNA replication and repair. neliti.com While not a direct enzymatic inhibition in the classical sense, the disruption of autophagic flux by DFIQ points to the modulation of enzymatic cascades that regulate autophagy and lysosomal function. nih.govnih.gov DFIQ treatment leads to lysosome accumulation and depletion of lysosome-associated membrane protein-2 (LAMP2), suggesting an interference with the fusion of autophagosomes and lysosomes, a process heavily reliant on a multitude of enzymes. nih.gov

Cellular Mechanism of Action Studies (In Vitro)

The anticancer potential of this compound derivatives is underpinned by their multifaceted effects on cellular processes, leading to the inhibition of proliferation and induction of cell death.

Interaction with Cellular Components (e.g., DNA, Microtubules)

The quinoline scaffold is a well-recognized DNA-targeting pharmacophore. Quinolone antibiotics, a related class of compounds, are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. neliti.com In the context of cancer, derivatives of the quinoline structure, such as DFIQ, have been shown to cause DNA damage. nih.gov This suggests that this compound derivatives may exert their cytotoxic effects at least in part by intercalating into DNA or by inhibiting topoisomerase enzymes, leading to DNA strand breaks and the activation of DNA damage response pathways.

There is currently a lack of specific published research detailing the direct interaction of this compound derivatives with microtubules.

Induction of Cell Death Mechanisms (e.g., Apoptosis)

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of programmed cell death, particularly apoptosis. Studies on the closely related derivative DFIQ have demonstrated its ability to induce apoptosis in non-small-cell lung cancer (NSCLC) cells. nih.gov Treatment with DFIQ leads to a significant increase in the population of apoptotic cells, as determined by Annexin V/PI double staining. nih.gov This induction of apoptosis is accompanied by the cleavage of apoptotic proteins, a hallmark of the apoptotic cascade. nih.gov

Furthermore, the induction of apoptosis by these derivatives appears to be linked to the generation of ROS and the disruption of autophagy. nih.gov The accumulation of ROS can trigger the intrinsic apoptotic pathway through mitochondrial damage. nih.gov DFIQ has also been shown to sensitize cancer cells to another form of programmed cell death called ferroptosis, which is an iron-dependent process characterized by the accumulation of lipid peroxides. nih.govresearchgate.net This sensitization is achieved by promoting oxidative stress and disrupting autophagic flux, which leads to the accumulation of damaged mitochondria. nih.govresearchgate.net

Cell Proliferation Inhibition Assays (In Vitro)

Derivatives of this compound have demonstrated potent antiproliferative activity against various cancer cell lines in vitro. The inhibitory concentration 50 (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, have been determined for some of these derivatives.

For instance, the derivative DFIQ has shown significant inhibitory effects on the growth of NSCLC cells. nih.gov The IC₅₀ values for DFIQ were found to be 4.16 µM at 24 hours and 2.31 µM at 48 hours of treatment. nih.gov This time-dependent increase in potency highlights the sustained cellular response to the compound. The antiproliferative activity of other fluoroquinolone derivatives has also been reported against various cancer cell lines, including colorectal cancer. nih.gov

CompoundCell LineIncubation Time (hours)IC₅₀ (µM)Source
DFIQNSCLC244.16 nih.gov
DFIQNSCLC482.31 nih.gov

Structure-Mechanism Relationships in Biological Systems

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Specific substitutions on the quinoline core can significantly influence their interaction with biological targets and, consequently, their mechanism of action.

Studies on related cyanoquinolines have shown that modifications to different parts of the molecule can tune its activity. For example, the nature of the substituent at other positions can determine whether a compound acts as a corrector or a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, highlighting the sensitivity of the biological response to structural changes.

In the context of antibacterial agents, structure-activity relationship studies of 1-aryl-6,8-difluoroquinolones have demonstrated that the nature of the substituent at the 1- and 7-positions significantly impacts their potency. nih.gov This underscores the principle that different parts of the quinoline scaffold can be modified to optimize specific biological activities. For the anticancer activity of DFIQ, the replacement of the pyrrolidine (B122466) domains of a parent compound with dimethylamine (B145610) and fluorine was a key structural modification that led to its observed pro-apoptotic and pro-ferroptotic effects. nih.gov This suggests that the substituents on the core this compound structure play a critical role in defining the specific cellular pathways that are modulated.

Applications of 6,8 Difluoroquinoline 4 Carbonitrile As a Research Scaffold

Development of Novel Antimicrobial Agents (In Vitro Efficacy)

The quinolone ring is the foundation of the widely used fluoroquinolone class of antibiotics. researchgate.net Modifications to this core, including the addition of fluorine atoms at the C6 and C8 positions, are a key strategy in the development of new antibacterial agents with improved potency and spectra of activity. nih.gov These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. researchgate.net

Derivatives built upon the 6,8-difluoroquinolone scaffold have demonstrated significant in vitro antibacterial activity against a range of pathogens. Although much of the existing data pertains to analogues with a carboxylic acid at the C3 position instead of a carbonitrile at C4, these findings underscore the inherent potential of the 6,8-difluoro core.

Studies on 1-aryl-6,8-difluoroquinolone-3-carboxylic acids show potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a 1-aryl group and a 7-(3-amino-1-pyrrolidinyl) substituent exhibit the greatest in vitro potency. nih.govmsu.edu Difluorinated compounds are often significantly more active than their monofluorinated counterparts against both aerobic and anaerobic bacteria. nih.gov

One potent derivative, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which shares the 6-fluoro substitution pattern, has shown exceptionally strong antibacterial activity, being 128 times more potent than trovafloxacin (B114552) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Another study found that for certain 1-cyclopropyl-7-(pyridinyl) derivatives, the 6,8-difluoro substitution provided antibacterial activity against Staphylococcus aureus equal to that of 6-fluoro or 8-fluoro analogues. researchgate.net

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 6,8-difluoroquinolone derivatives against various bacterial strains, illustrating the scaffold's potential.

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
E-4441 (Difluorinated, 7-azetidinyl ring)Gram-positive organisms (general)0.12 - 1 nih.gov
E-4441 (Difluorinated, 7-azetidinyl ring)Enterobacteriaceae0.03 - 0.12 nih.gov
E-4441 (Difluorinated, 7-azetidinyl ring)Pseudomonas aeruginosa2 nih.gov
1-(2,4-difluorophenyl)-6,8-difluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acidStaphylococcus aureus ATCC 6538P≤0.025 msu.edu
1-(2,4-difluorophenyl)-6,8-difluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acidEscherichia coli Juhl≤0.025 msu.edu
1-(4-Fluorophenyl)-6,8-difluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (22)Staphylococcus aureus CMX 686B0.1 msu.edu
1-(4-Fluorophenyl)-6,8-difluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (22)Pseudomonas aeruginosa 50070.39 msu.edu

The development of novel quinolone structures is a critical strategy for combating antimicrobial resistance. Modifications at various positions on the quinoline (B57606) ring can alter the compound's interaction with target enzymes and evade bacterial resistance mechanisms, such as efflux pumps or mutations in DNA gyrase. The addition of a fluorine atom at the C8 position is one such modification that can significantly impact the molecule's conformation and activity spectrum. nih.gov Research on a novel 8-chloroquinolone showed that steric repulsion between the C8 substituent and the N1 aromatic group induced a highly distorted conformation, which was identified as a key factor for its potent antibacterial activity. researchgate.net This suggests that the 6,8-difluoro substitution pattern could similarly influence the molecular geometry of the 4-carbonitrile scaffold, potentially leading to derivatives that can overcome existing resistance.

Investigation as an Anticancer Scaffold (In Vitro Research)

Beyond their antimicrobial effects, quinoline-based compounds have emerged as a "privileged structure" in anticancer drug discovery. nih.gov They are integral to approved drugs and clinical candidates that function through mechanisms like kinase and topoisomerase inhibition. nih.gov The 6,8-difluoroquinoline-4-carbonitrile scaffold combines the established anticancer potential of the quinoline ring with two key functional groups—difluoro substitutions and a carbonitrile moiety—known to contribute to cytotoxic activity. researchgate.netnih.gov

The carbonitrile (CN) group is a significant feature of the this compound scaffold. Studies on other heterocyclic frameworks have demonstrated that the inclusion of a nitrile group can enhance anticancer activity. researchgate.net For example, a series of quinoline-3-carbonitrile derivatives showed excellent selective cytotoxicity against the SMMC-7721 human hepatocarcinoma cell line. nih.gov Similarly, pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR). rsc.org

While direct cytotoxic data for this compound is limited, related quinoline and fluoroquinolone derivatives have shown promise. For instance, ciprofloxacin (B1669076) derivatives exhibit significant cytotoxic activity against various cell lines, including leukaemia, renal, and breast cancer cells. nih.gov The introduction of fluorine at the C8 position is a known modification in the design of fluoroquinolone-based anticancer agents. nih.gov

The following table presents in vitro cytotoxicity data for representative quinoline derivatives, highlighting the potential of this class of compounds as anticancer agents.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
N-acylated ciprofloxacin derivative (32)MCF-7 (Breast)4.3 nih.gov
Ciprofloxacin/quinoline hybrid (66)UO-31 (Renal)Growth Inhibition: 55.49% nih.gov
Ciprofloxacin/quinoline hybrid (65)SR (Leukemia)Growth Inhibition: 33.25% nih.gov
Modified 4-hydroxyquinolone (3g)HCT116 (Colon)15.4 nih.gov
Modified 4-hydroxyquinolone (3g)A549 (Lung)23.4 nih.gov
8-hydroxy-2-quinolinecarbaldehyde (3)Hep3B (Hepatocellular)~9.7 (converted from 6.25 µg/mL) nih.gov
Pyrimidine-5-carbonitrile (11b)A549 (Lung)2.4 rsc.org

Quinolines exert their anticancer effects through various mechanisms. A primary mode of action for many fluoroquinolone derivatives is the inhibition of human topoisomerase II, an enzyme critical for DNA replication in proliferating cancer cells. nih.gov This mechanism mirrors their antibacterial action but is directed against the human homolog of the enzyme.

Another major area of investigation is the targeting of protein kinases. The quinoline scaffold is a core component of numerous kinase inhibitors, including those targeting EGFR, which is often overexpressed in tumors. nih.govrsc.org The design of pyrimidine-5-carbonitrile derivatives as ATP-mimicking EGFR inhibitors highlights a potential pathway for quinoline-4-carbonitrile (B1295981) compounds. rsc.org Research has shown that such compounds can arrest the cell cycle, often at the G2/M phase, and induce apoptosis, sometimes by upregulating caspases like caspase-3. rsc.org

Broader Medicinal Chemistry and Chemical Biology Applications

The quinoline ring system is exceptionally versatile and serves as a foundational scaffold for drugs targeting a wide array of diseases beyond infections and cancer. orientjchem.orgnih.gov Derivatives have been developed as anti-inflammatory, antimalarial, anticonvulsant, and cardiovascular agents. nih.govnih.gov For example, quinoline-based molecules have been explored as inhibitors of cyclooxygenase (COX) and phosphodiesterase 4 (PDE4) for anti-inflammatory applications. nih.gov

The unique structural and electronic features of this compound make it an attractive candidate for broader applications in medicinal chemistry and chemical biology. The difluoro substitution pattern can enhance binding affinity and improve pharmacokinetic properties, while the carbonitrile group can act as a key pharmacophore or a synthetic handle for further chemical modification. ontosight.ai This allows the scaffold to be used in the creation of compound libraries for high-throughput screening or as a basis for developing highly specific molecular probes to study biological pathways.

Scaffold Design for Targeted Therapy

The this compound core represents a strategic starting point for the design of molecules aimed at targeted therapies, particularly in oncology. The quinoline structure itself is a key component of various approved and clinical-stage anticancer drugs, including kinase inhibitors and topoisomerase inhibitors. nih.gov

The design strategy for targeted therapy often involves the functionalization of a core scaffold to achieve high affinity and selectivity for a specific biological target, such as a protein kinase or a receptor. The this compound scaffold offers several advantages in this context:

Fluorine Substitution: The presence of two fluorine atoms at positions 6 and 8 can enhance the molecule's binding interactions with target proteins through the formation of hydrogen bonds and other non-covalent interactions. msu.edu Fluorination can also improve metabolic stability by blocking sites susceptible to oxidative metabolism, a desirable property for drug candidates. researchgate.net The difluoro substitution pattern has been explored in the development of quinolone-based antibacterial agents, where it was shown to influence their potency. msu.edu

Carbonitrile Group: The carbonitrile group at the 4-position is a versatile functional group in medicinal chemistry. It can act as a key pharmacophore, participating in hydrogen bonding with the target protein. Alternatively, it can serve as a synthetic handle for the introduction of other functional groups to explore the structure-activity relationship (SAR) and optimize the compound's properties. nih.gov

Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govmdpi.com The 6,8-difluoroquinoline (B127152) scaffold can be elaborated with various side chains to target the ATP-binding site of specific kinases. For example, derivatives of 4,6,7-substituted quinolines have shown selective inhibitory activity against c-Met kinase, a key target in cancer therapy. mdpi.com

Topoisomerase Inhibition: Quinolone derivatives have also been investigated as topoisomerase inhibitors, enzymes that are essential for DNA replication and repair. nih.gov By targeting these enzymes, quinolone-based compounds can induce cell cycle arrest and apoptosis in cancer cells. The this compound scaffold can be used to design novel topoisomerase inhibitors with potentially improved efficacy and reduced side effects. nih.gov

The development of targeted therapies based on the this compound scaffold would involve the synthesis of a library of derivatives with diverse substituents at various positions of the quinoline ring. These compounds would then be screened against a panel of cancer cell lines and specific protein targets to identify lead compounds for further optimization.

Probing Biological Pathways

Beyond its direct application in therapeutic design, the this compound scaffold is a valuable tool for chemical biology and for probing the function of biological pathways. The ability to systematically modify the scaffold allows for the creation of chemical probes to investigate the role of specific proteins in cellular processes.

Fluorescent Probes: The quinoline ring system is inherently fluorescent, and its photophysical properties can be tuned by the introduction of various substituents. This makes quinoline derivatives attractive candidates for the development of fluorescent probes to visualize and track biological molecules and processes within living cells. While not specific to the 6,8-difluoro derivative, other quinoline-based compounds have been utilized in this manner.

Affinity-Based Probes: By attaching a reactive group or a photoaffinity label to the this compound scaffold, it can be converted into an affinity-based probe. Such probes can be used to covalently label their protein targets, enabling their identification and characterization. This approach is instrumental in target discovery and validation for new drug candidates.

Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of compounds based on the this compound scaffold allows for systematic SAR studies. By correlating the structural modifications with changes in biological activity, researchers can gain insights into the key molecular interactions that govern the compound's function. This information is crucial for understanding the mechanism of action of bioactive molecules and for the rational design of more potent and selective compounds. nih.gov For instance, SAR studies on fluoroquinolone derivatives have been instrumental in optimizing their antibacterial activity. msu.eduorientjchem.org

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development. researchgate.netchemrxiv.orgresearchgate.net For quinoline-based compounds like 6,8-Difluoroquinoline-4-carbonitrile, these computational tools offer a multifaceted approach to accelerate and refine the research process.

AI algorithms, particularly deep learning models, can analyze vast datasets of chemical structures and their associated biological activities to predict the potential efficacy and toxicity of novel derivatives. chemrxiv.orgthescipub.com This predictive power allows for the in silico screening of virtual libraries of this compound analogs, prioritizing the synthesis and experimental testing of candidates with the highest probability of success. chemrxiv.org For instance, Quantitative Structure-Activity Relationship (QSAR) models, a facet of machine learning, can establish correlations between the structural features of quinoline (B57606) derivatives and their biological functions, guiding the rational design of more potent and selective compounds.

Furthermore, AI can play a crucial role in identifying novel therapeutic targets for this compound. By analyzing complex biological data from genomics, proteomics, and metabolomics, machine learning algorithms can uncover previously unknown pathways and protein interactions implicated in disease, suggesting new avenues for the application of this chemical scaffold. This data-driven approach can significantly reduce the time and cost associated with the early stages of drug discovery. researchgate.net

Novel Synthetic Methodologies for Enhanced Diversity

The generation of a diverse library of this compound derivatives is crucial for exploring the full therapeutic potential of this scaffold. Future research will likely focus on the development of novel and efficient synthetic methodologies to achieve this. While classical methods for quinoline synthesis exist, contemporary research is exploring more innovative and versatile approaches.

One promising direction is the use of metal-free catalytic systems, which offer a more environmentally friendly and cost-effective alternative to traditional metal-catalyzed reactions. For example, a novel [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids has been developed for the synthesis of 2-fluoroalkylated quinolines without the need for a metal catalyst. nih.govmsu.edu Adapting such methodologies for the synthesis of this compound could provide a streamlined and efficient route to a wide range of derivatives.

Another area of exploration is the use of flow chemistry and automated synthesis platforms. These technologies enable the rapid and systematic production of compound libraries, allowing for the efficient exploration of structure-activity relationships. By varying the substituents on the quinoline ring, a broad spectrum of analogs can be synthesized and screened for their biological activities.

Exploration of Multi-Targeted Ligands

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple biological pathways. ontosight.ai This has led to a growing interest in the development of multi-targeted ligands, which are single molecules designed to interact with two or more distinct biological targets. ontosight.ai

The quinoline scaffold is well-suited for the design of such multi-targeted agents. ontosight.ai For instance, derivatives of this compound could be engineered to simultaneously inhibit key enzymes in both cancer cell proliferation and angiogenesis, potentially leading to a more potent and durable therapeutic effect. Research into quinoline-sulfonamide hybrids has already demonstrated the potential of this approach in developing dual inhibitors for enzymes implicated in neurodegenerative diseases.

The design of multi-targeted ligands based on the this compound framework would involve the strategic incorporation of different pharmacophoric elements to achieve the desired polypharmacology. This approach could lead to the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance.

Advanced In Vitro Biological Screening Platforms

The evaluation of the biological activity of newly synthesized this compound derivatives will be greatly enhanced by the use of advanced in vitro screening platforms. High-throughput screening (HTS) technologies allow for the rapid testing of large compound libraries against a variety of biological targets.

Modern screening platforms are increasingly incorporating more physiologically relevant cell-based assays, such as those using three-dimensional (3D) cell cultures (e.g., spheroids and organoids) and co-culture systems. These models more accurately mimic the complex microenvironment of tissues in vivo, providing more predictive data on compound efficacy and toxicity.

Furthermore, the development of sophisticated imaging and analytical techniques, such as high-content screening (HCS), allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's mechanism of action. The application of such advanced screening methods will be instrumental in identifying the most promising this compound derivatives for further preclinical and clinical development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,8-Difluoroquinoline-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination and cyano-group introduction. For example, analogous quinoline derivatives are synthesized via nucleophilic substitution using THF as a solvent and diethylamine as a base (e.g., 4’-((diethylamino)methyl)-[1,1’-biphenyl]-4-carbonitrile synthesis in ). Optimization can employ factorial design ( ) to test variables like temperature (e.g., 0–60°C), catalyst loading (e.g., Pd/C), and stoichiometric ratios. Yield improvements may require purification via column chromatography or recrystallization using methanol/water mixtures.

Q. How can spectroscopic and computational methods validate the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 19F^{19}\text{F} NMR for fluorine environments (δ -110 to -120 ppm for aromatic fluorines) and 13C^{13}\text{C} NMR for nitrile carbon (~115 ppm).
  • X-ray Diffraction (XRD) : Resolve crystal packing and bond angles, particularly the C-F and C≡N bond lengths (e.g., analogous structures in ).
  • DFT Calculations : Use Gaussian or ORCA to model electronic distribution and compare simulated IR/Raman spectra with experimental data ().

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL.
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), normalizing viability against controls ().
  • Enzyme Inhibition : Employ fluorescence-based assays (e.g., kinase inhibition) with IC50_{50} determination via nonlinear regression.

Q. How can computational tools predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites (B3LYP/6-31G* basis set).
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., malaria PfCRT), prioritizing poses with lowest binding energy ().
  • QSAR : Corporate substituent effects (e.g., fluorine’s electronegativity) into regression models to forecast bioactivity ().

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives to study fluorine substitution effects?

  • Methodological Answer : Implement a 2k^k factorial design ( ) with factors like fluorination reagent (e.g., Selectfluor vs. DAST), solvent polarity (DMF vs. THF), and temperature. Response variables include yield, purity (HPLC), and reaction time. Statistical analysis (ANOVA) identifies significant factors. For example, higher temperatures (80°C) may accelerate fluorination but increase side-product formation, requiring trade-off analysis.

Q. How to resolve discrepancies between in vitro and in vivo activity data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis) to assess bioavailability ().
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites, which may explain reduced efficacy in vivo.
  • Dose-Response Refinement : Adjust dosing regimens in animal models (e.g., murine malaria) to account for rapid clearance ().

Q. What advanced techniques elucidate the interaction between this compound and biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{\text{on}}, koff_{\text{off}}) to target proteins (e.g., DNA gyrase).
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (e.g., binding to β-tubulin).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to differentiate binding modes ( ).

Q. How can hybrid computational-experimental frameworks improve mechanistic understanding of this compound’s reactivity?

  • Methodological Answer :

  • Multiscale Modeling : Combine DFT (electronic structure) with MD simulations (solvent effects) to predict reaction pathways (e.g., nitrile hydrolysis).
  • Machine Learning : Train models on existing quinoline derivative datasets to predict regioselectivity in electrophilic substitution ().
  • Synchrotron Studies : Perform time-resolved XAS to monitor intermediate formation during fluorination ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Difluoroquinoline-4-carbonitrile
Reactant of Route 2
6,8-Difluoroquinoline-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.